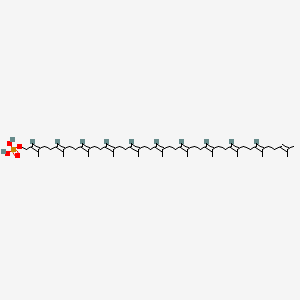
Undecaprenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecaprenyl dihydrogen phosphate is the all-trans-isomer of undecaprenyl phosphate. It is a conjugate acid of an undecaprenyl phosphate(2-).
Applications De Recherche Scientifique
Cell Wall Biosynthesis in Bacteria
Undecaprenyl phosphate (Und-P) is crucial in synthesizing the peptidoglycan (PG) cell wall, enterobacterial common antigen (ECA), O antigen, and colanic acid in Gram-negative bacteria like Escherichia coli. Disruption of these biosynthesis pathways can cause morphological defects due to the sequestration of Und-P, illustrating its vital role in bacterial morphology and potentially targeting antibiotic research (Jorgenson & Young, 2016).
Quantitative Analysis in Bacterial Membranes
A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify Und-P and its derivatives in bacterial membranes. This method helps in understanding the dynamics of Und-P within different bacteria during various growth phases, providing insights into bacterial growth and metabolism (Barreteau et al., 2009).
Role in Bacterial N-linked Glycosylation
Undecaprenyl pyrophosphate bacillosamine (Und-PP-Bac), an intermediate in the N-linked glycosylation pathway of Campylobacter jejuni, has been synthesized to investigate the activity of the PglA enzyme. This pathway is crucial for understanding bacterial glycosylation systems, which in turn can provide insights into eukaryotic processes (Weerapana et al., 2005).
Investigating Undecaprenyl Phosphate Recycling
Studies on Und-P recycling in E. coli have revealed connections to cell division, DNA replication/repair, signal transduction, and glutathione metabolism. This recycling process is crucial for maintaining cell integrity, which could lead to new therapeutic targets (Jorgenson & Bryant, 2020).
Chemoenzymatic Synthesis of Polyprenyl Phosphates
Chemoenzymatic synthesis techniques have been evaluated for producing polyprenyl phosphates, including Und-P. This research aids in understanding the biosynthesis of these crucial compounds and their roles in bacterial cell wall formation (Hartley et al., 2008).
Propriétés
Numéro CAS |
25126-51-6 |
|---|---|
Nom du produit |
Undecaprenyl phosphate |
Formule moléculaire |
C55H91O4P |
Poids moléculaire |
847.3 g/mol |
Nom IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clé InChI |
UFPHFKCTOZIAFY-RDQGWRCRSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Synonymes |
undecaprenyl phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B1231504.png)

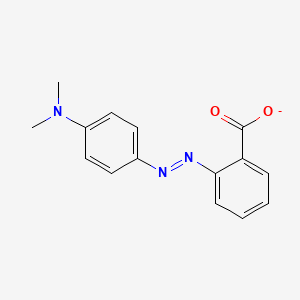
![2-[1-(Phenylsulfonyl)propyl]benzoic acid](/img/structure/B1231508.png)
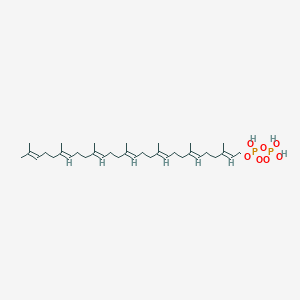
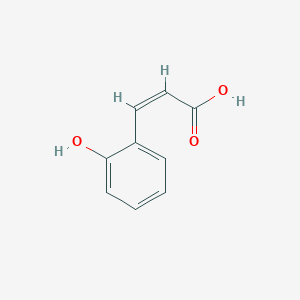


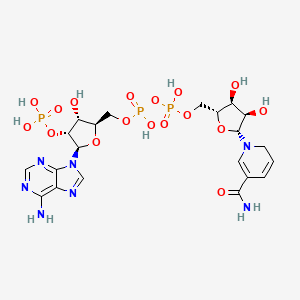
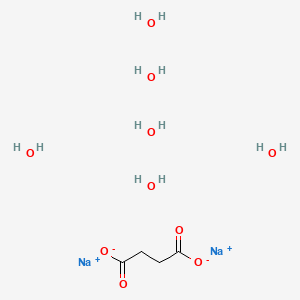
![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)

